molecular formula C6H12O B13546351 Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- CAS No. 31915-75-0

Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel-

Cat. No.: B13546351
CAS No.: 31915-75-0
M. Wt: 100.16 g/mol
InChI Key: BGKKZLRPGJYFIP-WDSKDSINSA-N
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Description

Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- is a chiral compound with a unique three-membered cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the cyclopropane ring imparts significant strain to the molecule, making it highly reactive and a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- typically involves the formation of the cyclopropane ring through cyclopropanation reactions. One common method is the reaction of an alkene with a carbene or carbenoid intermediate. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring .

Industrial Production Methods

Industrial production of Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- may involve similar cyclopropanation techniques but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be utilized to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative with a reduced functional group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while reduction can produce a cyclopropane derivative with a different functional group.

Scientific Research Applications

Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane rings.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- can be compared with other cyclopropane-containing compounds, such as:

The uniqueness of Cyclopropanemethanol, 2-ethyl-, (1R,2S)-rel- lies in its combination of a strained cyclopropane ring and a hydroxyl functional group, which imparts significant reactivity and versatility in synthetic applications.

Properties

CAS No.

31915-75-0

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

[(1R,2S)-2-ethylcyclopropyl]methanol

InChI

InChI=1S/C6H12O/c1-2-5-3-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

BGKKZLRPGJYFIP-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1C[C@H]1CO

Canonical SMILES

CCC1CC1CO

Origin of Product

United States

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